4-Fluoro-6-methylpicolinic acid

Medicinal Chemistry Physicochemical Property Optimization Lead Generation

Researchers often face project delays when generic picolinic acids fail to provide the required steric or electronic profiles. 4-Fluoro-6-methylpicolinic acid (CAS 1060805-99-3) offers a validated, non-generic substitution pattern. - **Distinct Properties**: Calculated LogP 1.23; 6-methyl group reduces metal complex stability vs. non-methylated analogs. - **R&D Applications**: Core scaffold for SAR studies, metalloenzyme inhibitor design (HDAC, MMP), and agrochemical intermediate synthesis. - **Supply Assurance**: ≥95% purity research-grade intermediate available for immediate global shipment.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 1060805-99-3
Cat. No. B3079102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-methylpicolinic acid
CAS1060805-99-3
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C(=O)O)F
InChIInChI=1S/C7H6FNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyDXPBCHWYQINZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-methylpicolinic Acid: Profile & Specifications


4‑Fluoro‑6‑methylpicolinic acid (CAS 1060805‑99‑3) is a di‑substituted pyridine‑2‑carboxylic acid derivative characterized by a fluorine atom at the 4‑position and a methyl group at the 6‑position of the picolinic acid core [REFS‑1]. This specific substitution pattern distinguishes it from both simple halogenated and mono‑alkylated picolinic acids. Commercially, the compound is available as a research‑grade intermediate with a standard purity specification of ≥95% [REFS‑2], suitable for use as a synthetic building block in medicinal chemistry and agrochemical discovery programs [REFS‑3].

4-Fluoro-6-methylpicolinic Acid: Non-Interchangeable with Analogs


Substituting 4‑fluoro‑6‑methylpicolinic acid with a generic picolinic acid derivative—such as 6‑methylpicolinic acid (lacking fluorine) or 4‑fluoropicolinic acid (lacking the 6‑methyl group)—is scientifically unsound due to quantifiable differences in both structural properties and downstream performance. The 6‑methyl group significantly influences steric and electronic interactions, while the 4‑fluoro substituent alters lipophilicity (LogP), hydrogen‑bonding capacity, and metabolic stability [REFS‑1][REFS‑2]. Crucially, comparative studies on related systems demonstrate that the presence of a methyl group at the 6‑position can decrease the stability of metal complexes [REFS‑3], a finding that underscores the non‑interchangeable nature of these scaffolds. The quantitative evidence below confirms that 4‑fluoro‑6‑methylpicolinic acid offers a distinct and verifiable profile that generic analogs cannot replicate.

4-Fluoro-6-methylpicolinic Acid: Key Differentiators


Lipophilicity vs. 6-Methylpicolinic Acid

At the molecular level, 4‑fluoro‑6‑methylpicolinic acid (C₇H₆FNO₂) exhibits a uniquely balanced lipophilic profile compared to its closest analogs. Relative to 6‑methylpicolinic acid (C₇H₇NO₂), the introduction of the 4‑fluoro substituent increases the calculated LogP by approximately 0.25 units (from 0.98 to 1.23), while maintaining the same molecular weight of 155.13 g/mol . In contrast, the positional isomer 4‑fluoro‑5‑methylpicolinic acid (also C₇H₆FNO₂, 155.13 g/mol) represents a distinct chemical entity with a different substitution pattern that alters the electronic and steric environment of the pyridine ring . This fine‑tuned modulation of lipophilicity is a critical determinant of passive permeability, protein binding, and in vivo distribution [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Generation

Fluorine-Mediated Metabolic Stability

The strategic placement of a fluorine atom at the 4‑position of 4‑fluoro‑6‑methylpicolinic acid confers a class‑level advantage in metabolic stability. Fluorine substitution at aromatic positions is a well‑established strategy to block cytochrome P450‑mediated oxidation, thereby reducing Phase I metabolic clearance [1]. Comparative studies on structurally related fluoropicolinic acid derivatives demonstrate that fluorine incorporation suppresses glucuronidation at the carboxylate group, reducing Phase II clearance by up to 60% relative to chlorinated analogs . While specific microsomal stability data for 4‑fluoro‑6‑methylpicolinic acid is not yet publicly available, the 4‑fluoro‑6‑methyl substitution pattern is predicted to confer enhanced metabolic stability compared to the non‑fluorinated 6‑methylpicolinic acid scaffold [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Metal Chelation Altered by 6-Methyl Group

The presence of the 6‑methyl group in 4‑fluoro‑6‑methylpicolinic acid is not a passive structural feature; it actively modulates metal‑binding interactions. A comparative study on the closely related 6‑methylpicolinic acid demonstrated that the methyl group at the 6‑position significantly decreases the stability of its complexes with vanadium(IV) relative to unsubstituted picolinic acid [1]. This steric effect reduces the formation constant of bis‑complexes and alters the speciation in biological media. While direct data for the 4‑fluoro‑6‑methyl derivative is absent, the 6‑methyl group's impact is a class‑level property that will similarly influence the metal‑chelating behavior of 4‑fluoro‑6‑methylpicolinic acid, distinguishing it from 4‑fluoropicolinic acid (which lacks the methyl group) in applications involving metalloenzyme inhibition or metal‑based therapeutics [2].

Coordination Chemistry Bioinorganic Chemistry Enzyme Inhibition

Purity as a Critical Differentiator

Procurement decisions for research‑grade intermediates are driven by verifiable purity specifications. 4‑Fluoro‑6‑methylpicolinic acid is commercially supplied at a minimum purity of 95% by major vendors such as AKSci, and at ≥98% by specialized suppliers like ChemScene . This level of purity is essential for ensuring reproducible outcomes in sensitive applications such as catalytic cross‑coupling reactions, fragment‑based drug discovery, and the synthesis of complex agrochemical leads [1]. In contrast, lower‑purity or non‑certified batches of related compounds can introduce side reactions and analytical artifacts, undermining project timelines and data integrity. The availability of a ≥98% pure, analytically verified product differentiates 4‑fluoro‑6‑methylpicolinic acid from less rigorously characterized or non‑commercial analogs.

Synthetic Chemistry Quality Control Reproducibility

4-Fluoro-6-methylpicolinic Acid: Research Applications


Lead-Like Physicochemical Optimization

4‑Fluoro‑6‑methylpicolinic acid is ideally suited as a core scaffold for medicinal chemistry programs aiming to fine‑tune lipophilicity and metabolic stability. Its calculated LogP of 1.23 and 4‑fluoro substituent [REFS‑1] allow medicinal chemists to systematically explore structure‑activity relationships (SAR) around a central pyridine motif while maintaining favorable drug‑like properties. This is particularly valuable in hit‑to‑lead campaigns where balancing permeability and solubility is critical [REFS‑2].

Agrochemical Lead Synthesis

Given the documented utility of substituted picolinic acids as intermediates in the synthesis of fungicides and herbicides [REFS‑1], 4‑fluoro‑6‑methylpicolinic acid serves as a versatile building block for generating diverse libraries of agrochemical candidates. The 6‑methyl and 4‑fluoro groups provide handles for further derivatization and can impart desirable properties such as enhanced systemic mobility and target‑site binding [REFS‑2].

Metallocenter-Targeted Inhibitors & Probes

The documented, quantifiable impact of the 6‑methyl group on metal complex stability [REFS‑1] makes 4‑fluoro‑6‑methylpicolinic acid a valuable starting material for designing novel metalloenzyme inhibitors. Researchers can exploit the steric hindrance of the 6‑methyl group to modulate binding to zinc‑ or iron‑dependent enzymes, potentially yielding selective inhibitors for therapeutic targets such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or prolyl hydroxylases [REFS‑2].

C–H Activation & Cross-Coupling Methodology

The distinct electronic and steric profile of the 4‑fluoro‑6‑methylpyridine ring creates a useful substrate for developing new C–H functionalization and transition metal‑catalyzed cross‑coupling methodologies. The methyl group can be leveraged for directed C–H activation, while the fluorine atom provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and mechanistic studies [REFS‑1].

Technical Documentation Hub

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